molecular formula C15H13BrN2O3 B5740158 N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide

N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide

Cat. No. B5740158
M. Wt: 349.18 g/mol
InChI Key: YAYWRMKHIRURJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide is a chemical compound that belongs to the class of organic compounds known as nitrobenzamides. It is also known as BML-210 and has been identified as a potential therapeutic agent for the treatment of various diseases.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the regulation of inflammation and cancer progression. It has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and immune responses. It also inhibits the activity of the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to inhibit the replication of various viruses, including HIV and HCV.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. It has also been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, the compound has some limitations, including its poor solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide. One area of research could be the development of more potent and selective analogs of the compound for the treatment of specific diseases. Another area of research could be the investigation of the compound's potential to modulate the immune system and its role in the treatment of autoimmune diseases. Furthermore, the compound's potential to inhibit viral replication could be explored further for the development of new antiviral therapies.

Synthesis Methods

The synthesis of N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form 2-bromo-4-methylbenzoyl chloride. The resulting compound is then reacted with 3-methyl-4-nitroaniline in the presence of a base such as triethylamine to produce this compound.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in various preclinical models for its potential therapeutic applications. Some of the research areas where this compound has been investigated include cancer, viral infections, and inflammatory diseases.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-3-5-13(12(16)7-9)17-15(19)11-4-6-14(18(20)21)10(2)8-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYWRMKHIRURJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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